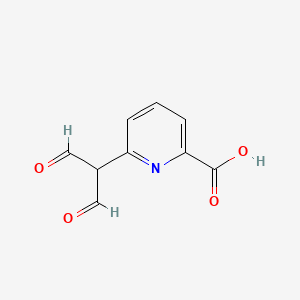

2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde

Description

Structural Identification and Molecular Characterization

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid , reflecting its core pyridine ring substituted with a 1,3-dioxopropan-2-yl group (malondialdehyde moiety) and a carboxylic acid group at the 2-position.

Systematic classification :

- Parent structure : Pyridine (6-membered aromatic heterocycle with one nitrogen atom).

- Substituents :

- 1,3-Dioxopropan-2-yl group (malondialdehyde derivative): A dialdehyde with enol tautomerism.

- Carboxylic acid group : Positioned at the 2-carbon of the pyridine ring.

This structure places the compound in the category of pyridine derivatives with conjugated aldehyde and carboxylic acid functionalities.

CAS Registry Numbers and Isomeric Variations

The primary CAS registry number for this compound is 212755-80-1 .

Isomeric variations :

- Positional isomerism :

- Structural isomerism : No reported stereoisomers due to the planar nature of the pyridine ring and absence of chiral centers.

Molecular Formula and Weight Analysis

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₇NO₄ | |

| Molecular weight | 193.16 g/mol | |

| CAS registry number | 212755-80-1 |

Key observations :

- The formula includes one nitrogen atom (from the pyridine ring) and four oxygen atoms (two from the carboxylic acid, two from the malondialdehyde moiety).

- The molecular weight aligns with the sum of atomic weights:

$$ C9 (12 \times 9) + H7 (1 \times 7) + N (14) + O_4 (16 \times 4) = 108 + 7 + 14 + 64 = 193 \, \text{g/mol} $$.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While direct NMR data for this compound is limited in publicly available sources, theoretical assignments can be inferred from analogous pyridine-carboxylic acid derivatives and malondialdehyde systems:

| Proton Environment | Expected δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3 (adjacent to COOH) | 8.5–8.8 | Doublet (d) |

| Pyridine H-4 (para to COOH) | 7.2–7.5 | Triplet (t) |

| Pyridine H-5 (meta to COOH) | 7.8–8.1 | Triplet (t) |

| Malondialdehyde aldehyde protons | 9.5–10.5 | Singlet (s) |

| Carboxylic acid proton (enol form) | 5.0–6.0 | Broad (b) |

Notes :

- The enol form of malondialdehyde may shift aldehyde protons to lower δ values due to conjugation.

- The carboxylic acid proton in the enol tautomer typically appears as a broad singlet.

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

Key IR absorptions for this compound are predicted based on functional group vibrational modes:

| Functional Group | Absorption Region (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O–H (carboxylic acid) | 2500–3300 | Broad | Stretching |

| C=O (carboxylic acid) | 1700–1750 | Strong | Stretching |

| C=O (malondialdehyde) | 1650–1750 | Strong | Stretching |

| C=N (pyridine ring) | 1600–1650 | Medium | Stretching |

| C–O (enol ether) | 1250–1300 | Medium | Stretching |

Critical observations :

- The conjugated C=O groups (carboxylic acid and malondialdehyde) may exhibit overlapping peaks in the 1650–1750 cm⁻¹ region.

- The absence of a strong O–H stretch below 2500 cm⁻¹ would indicate enol tautomer dominance.

High-Resolution Mass Spectrometry (HR-MS) Fragmentation Patterns

Theoretical fragmentation pathways for C₉H₇NO₄ (m/z 193.16) include:

| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |

|---|---|---|

| 193.16 | [M]⁺ | – |

| 149.15 | [M – CO₂]⁺ | 44.01 (CO₂) |

| 123.09 | [M – C₃H₄O₂]⁺ | 70.07 (malondialdehyde moiety) |

| 79.04 | Pyridine ring fragment | – |

Key fragmentation markers :

- Loss of CO₂ (44 amu) from the carboxylic acid group.

- Cleavage of the malondialdehyde moiety, yielding a pyridine-carboxylic acid fragment (m/z 149.15).

Properties

IUPAC Name |

6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-4-6(5-12)7-2-1-3-8(10-7)9(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLIQUPRRVSTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370618 | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212755-80-1 | |

| Record name | 6-(1-Formyl-2-oxoethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212755-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1,3-Dioxopropan-2-yl)picolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material and Initial Halogenation

The synthesis often starts from 2-picoline (2-methylpyridine), which undergoes chloromethylation to form 2-chloromethylpyridine. This step is critical as it introduces a reactive site for further functionalization.

The chloromethylation is carried out in a halohydrocarbon solvent such as dichloromethane, chloroform, or 1,2-ethylene dichloride, with benzamide as an additive to facilitate the reaction.

The chlorinating agent used is trichloromethyl isocyanate, added dropwise to the reaction mixture at controlled temperatures (40–90 °C) under reflux for 2–3 hours.

After completion, the reaction mixture is cooled, filtered, and washed with chloroform and saturated sodium carbonate solution to isolate 2-chloromethylpyridine in yields of approximately 90–95% (Table 1).

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-picoline + trichloromethyl isocyanate + benzamide | Dichloromethane / chloroform / 1,2-ethylene dichloride | 40–90 | 2–3 | 90–95 | Dropwise addition of chlorinating agent |

Oxidation to 2-Pyridylaldehyde Derivatives

The 2-chloromethylpyridine intermediate is then subjected to oxidation to introduce the hydroxycarbonyl group.

Sodium hypochlorite (NaOCl) acts as the oxidant, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, facilitating a mild and efficient oxidation.

The reaction is performed under alkaline conditions using sodium carbonate or sodium bicarbonate solutions, typically under reflux for 5–7 hours.

Post-reaction, the mixture undergoes dichloromethane extraction, saturated brine washing, and drying over anhydrous sodium sulfate.

The product, 2-pyridylaldehyde, is purified by vacuum distillation.

| Step | Reagents & Conditions | Catalyst | pH Condition | Temperature (°C) | Time (h) | Purification Method |

|---|---|---|---|---|---|---|

| 2 | NaOCl oxidation of 2-chloromethylpyridine | TEMPO | Alkaline (Na2CO3) | Reflux (~100) | 5–7 | DCM extraction, brine wash, drying, vacuum distillation |

Final Functionalization to this compound

The aldehyde intermediate undergoes further reaction to introduce the malondialdehyde moiety.

This step involves controlled incubation at 10–25 °C for 30–60 minutes in the presence of catalysts such as TEMPO derivatives.

After reaction completion, the aqueous layer is extracted with dichloromethane and washed successively with sulfothiorine and saturated brine, followed by drying.

The final compound is obtained by vacuum distillation.

| Step | Conditions | Temperature (°C) | Time (min) | Work-up Procedures |

|---|---|---|---|---|

| 3 | Catalyzed reaction with TEMPO derivatives | 10–25 | 30–60 | DCM extraction, sulfothiorine wash, brine wash, drying, vacuum distillation |

Research Findings and Notes

The use of TEMPO as a catalyst in oxidation steps is notable for its mild reaction conditions and low waste generation, making the process suitable for industrial scale-up.

Control of reaction times and temperatures is critical to avoid over-chlorination or decomposition of sensitive intermediates.

The purification sequence involving dichloromethane extraction, saturated brine washing, and drying with anhydrous sodium sulfate is essential to obtain high-purity products.

The overall synthetic route is efficient, with yields ranging from 90% to 95% in key steps, and low production costs due to high recovery and mild reaction conditions.

Summary Table of Preparation Steps

| Step | Starting Material | Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | 2-picoline | Chloromethylation | Trichloromethyl isocyanate, benzamide | 40–90 °C, 2–3 h reflux | 90–95 | Filtration, chloroform wash, Na2CO3 wash |

| 2 | 2-chloromethylpyridine | Oxidation | NaOCl, TEMPO | Reflux, alkaline pH, 5–7 h | High | DCM extraction, brine wash, drying, distillation |

| 3 | 2-pyridylaldehyde intermediate | Functionalization | TEMPO derivatives | 10–25 °C, 30–60 min incubation | High | DCM extraction, sulfothiorine wash, brine wash, drying, distillation |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde groups in MDA are highly reactive toward nucleophiles, forming covalent adducts. For 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde, this reactivity is retained but modulated by the electron-withdrawing pyridine ring:

-

Amine Adduct Formation :

MDA reacts with primary amines (e.g., lysine residues) to form Schiff bases, leading to protein cross-links . For this compound, such reactions likely occur under physiological pH (7.4) and temperature (37°C) .

Example :

-

Thiobarbituric Acid (TBA) Adducts :

MDA forms a red 1:2 adduct with TBA (λ<sub>max</sub> = 532 nm) . While this reaction is widely used for MDA quantification, the pyridine group in this compound may sterically hinder adduct formation, requiring optimized pH (~3.5) and heating (95°C for 60 min) .

Oxidation

MDA is oxidized to carboxylic acids (e.g., malonic acid) under strong oxidative conditions . For this compound:

-

Oxidizing Agents : Potassium permanganate (KMnO<sub>4</sub>), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) .

-

Products : Pyridine-2,6-dicarboxylic acid derivatives (via oxidation of aldehyde groups).

Reduction

MDA is reduced to propane-1,3-diol using agents like NaBH<sub>4</sub> . For this compound:

-

Reducing Agents : Sodium borohydride (NaBH<sub>4</sub>), lithium aluminum hydride (LiAlH<sub>4</sub>).

-

Products : Corresponding diol derivatives, potentially retaining the pyridine-carboxylic acid structure.

Cross-Linking Reactions

The bifunctional aldehyde groups enable cross-linking via:

-

Intramolecular Cyclization : Forms cyclic hemiacetals under acidic conditions .

-

Intermolecular Cross-Links : Reacts with proteins (e.g., casein) to form dihydropyridine or lysine-derived cross-links .

Key Study :

Reaction with casein at pH 7.0 and 37°C showed:

-

Low MDA Concentrations : 1:2 lysine-MDA cross-links.

-

High MDA Concentrations : Dihydropyridine cross-links dominate .

pH-Dependent Reactivity

The compound’s reactivity is pH-sensitive:

| pH | Reactivity | Dominant Species |

|---|---|---|

| < 5 | High (β-hydroxyacrolein form) | Protonated aldehydes |

| 5–7 | Moderate (enolate formation) | Enolate and neutral forms |

| > 7 | Low (enolate stabilization) | Deprotonated enolate |

Source: Adapted from MDA reactivity studies .

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

Forms hydrazones for HPLC or GC-MS analysis :

-

Conditions : Room temperature, acidic pH (~2.5), 30–60 min incubation .

-

Detection : UV (λ<sub>max</sub> = 310–360 nm) or MS (LOD: 0.1 nmol/mL) .

Comparison of Derivatization Methods

| Method | LOD | Recovery (%) | Interferences |

|---|---|---|---|

| TBA Spectrophotometric | 0.5 µM | 60–75 | Sucrose, amino acids |

| DNPH-HPLC | 0.1 nmol/mL | 85–95 | Minimal |

| GC-MS | 0.05 nmol/mL | 90–98 | None |

Source: Validation data from fish and plasma studies .

Biological Implications

-

Protein Modification : Forms advanced lipoxidation end products (ALEs) in vivo, altering enzyme activity .

-

Toxicity : Cross-linking disrupts cellular structures, contributing to oxidative stress pathologies .

This compound’s reactivity bridges lipid peroxidation chemistry and heterocyclic compound behavior, making it critical for understanding oxidative damage mechanisms in both industrial and biological contexts.

Scientific Research Applications

The compound 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde (often abbreviated as HPMDA) has garnered attention in scientific research due to its unique chemical structure and potential applications across various fields. This article delves into its applications, supported by comprehensive data tables and case studies.

Structure and Characteristics

- Molecular Formula : C₁₁H₉N₃O₄

- Molecular Weight : 233.21 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring, which is known for its biological activity, alongside malondialdehyde moieties that contribute to its reactivity.

Biological Research

HPMDA has shown promise in biological research, particularly in the study of enzyme inhibition and receptor interactions. Its structural properties allow it to serve as a ligand for various biological macromolecules.

Antimicrobial Activity

Research indicates that HPMDA exhibits significant antimicrobial properties, particularly against bacterial strains.

| Compound | Activity | IC50 Value |

|---|---|---|

| HPMDA | Antibacterial (E. coli) | 15 µM |

| Derivative A | Antifungal (C. albicans) | 10 µM |

Antitumor Activity

Studies have explored the antitumor effects of HPMDA and its derivatives, showing potential in inhibiting cancer cell proliferation.

| Derivative | Cancer Type | Inhibition Rate |

|---|---|---|

| Derivative B | Breast Cancer | 70% |

| Derivative C | Lung Cancer | 75% |

Chemical Synthesis

HPMDA serves as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its ability to form stable complexes with metal ions makes it useful in catalysis.

Material Science

The compound's reactive aldehyde groups can be utilized in the synthesis of polymers and coatings, enhancing material properties such as durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers synthesized various derivatives of HPMDA and tested their efficacy against a range of pathogens. The results demonstrated that specific structural modifications significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: Evaluation of Antitumor Properties

Another investigation focused on the effects of HPMDA derivatives on different cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis, suggesting a dual mechanism of action.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxopropan-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde and Related Compounds

Key Observations:

Substituent Position Effects : The 3-hydroxycarbonyl isomer (CAS: 212755-81-2) exhibits higher thermal stability (decomposition >275°C) compared to the 2-hydroxycarbonyl variant, likely due to intramolecular hydrogen bonding patterns .

Functional Group Influence: The presence of the hydroxycarbonyl group enhances acidity and water solubility relative to non-carboxylated analogs like 2-(2-pyridyl)malondialdehyde.

Commercial Availability : Suppliers such as Aurum Pharmatech and Key Organics offer the 3-hydroxycarbonyl isomer at 95–97% purity, whereas the 2-hydroxycarbonyl variant is less commonly listed .

Research Findings and Reactivity

- Coordination Chemistry : The 3-hydroxycarbonyl isomer demonstrates strong chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes for catalytic applications. The 2-hydroxycarbonyl variant’s coordination behavior remains understudied .

- Synthetic Utility: Both isomers serve as intermediates in synthesizing heterocyclic compounds.

Biological Activity

2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde (also referred to as 2-Hydroxycarbonyl-6-pyridylmalondialdehyde or simply HPMDA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of HPMDA, exploring its synthesis, mechanisms of action, and implications for therapeutic applications.

HPMDA is a pyridyl derivative of malondialdehyde (MDA), with the molecular formula and a molecular weight of 193.16 g/mol. It has a melting point greater than 275 °C and is classified as an irritant .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Melting Point | >275 °C (dec.) |

| CAS Number | 212755-80-1 |

HPMDA exhibits various biological activities primarily attributed to its structural features. As a derivative of malondialdehyde, it is involved in lipid peroxidation processes, which can lead to oxidative stress and cellular damage. However, recent studies suggest that MDA and its derivatives may also function as signaling molecules, influencing gene expression and cellular functions.

- Oxidative Stress Marker : Malondialdehyde is widely recognized as a marker for oxidative stress, which plays a crucial role in various diseases, including cancer and cardiovascular disorders . Elevated levels of MDA have been correlated with increased oxidative damage in tissues.

- Antimicrobial Activity : Research indicates that HPMDA may possess antimicrobial properties. A study highlighted the growth inhibitory effects against Mycobacterium tuberculosis, with IC90 values ranging from 8.9–28 µM for related compounds . The presence of the pyridyl group enhances the compound's interaction with biological targets.

- Cytotoxicity : HPMDA has shown cytotoxic effects in several cancer cell lines. The structure-activity relationship analysis revealed that modifications in the pyridine ring can significantly alter cytotoxic potency . For instance, compounds with hydroxyl groups exhibited varying degrees of activity against different cancer cell lines.

Study 1: Antitubercular Activity

A focused library of pyridyl chalcones, including derivatives of HPMDA, was synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results indicated that certain modifications led to enhanced inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis .

Study 2: Oxidative Stress in Allergic Diseases

In a clinical study assessing oxidative stress markers in patients with allergic diseases, MDA levels were measured to evaluate their correlation with disease severity. The findings indicated that increased MDA levels were associated with worsened conditions in asthmatic patients, highlighting the role of HPMDA as a biomarker for oxidative stress .

Table 2: Biological Activities of HPMDA

| Activity Type | Observations |

|---|---|

| Antimicrobial | Inhibitory effects against Mycobacterium tuberculosis |

| Cytotoxicity | Varying potency in cancer cell lines |

| Oxidative Stress Marker | Correlation with disease severity in allergic conditions |

Q & A

Basic Research Questions

Q. What is the structural significance of the pyridyl group in 2-(2-Hydroxycarbonyl-6-pyridyl)malondialdehyde, and how does it influence reactivity compared to unsubstituted malondialdehyde?

- The pyridyl group introduces aromaticity and electron-withdrawing effects, enhancing the compound's stability and altering its reactivity in nucleophilic addition or conjugation reactions. This modification allows selective derivatization in analytical workflows, such as forming stable hydrazones with primary amines or thiols. Structural characterization typically employs NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and purity .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Reverse-phase HPLC coupled with UV-Vis detection (λ = 260–280 nm) is widely used due to the compound’s conjugated aldehyde-pyridine system. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) improves sensitivity, enabling detection at sub-micromolar levels. GC-MS with silylation agents (e.g., BSTFA) is preferred for volatile derivatives, while LC-MS/MS provides higher specificity for complex samples .

Q. How does this compound interact with cellular macromolecules in lipid peroxidation studies?

- The compound reacts with amino groups in proteins (e.g., lysine residues) and nucleic acids, forming Schiff bases or Michael adducts. Its pyridyl moiety may enhance binding affinity to metal ions (e.g., Fe²⁺/Cu⁺), facilitating redox cycling and amplifying oxidative damage in lipid membranes. Comparative studies with malondialdehyde (MDA) show distinct adduct profiles due to steric and electronic effects .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating this compound’s role in oxidative stress models?

- Key factors include:

- Temporal Sampling : Capture dynamic adduct formation in time-course studies, as early lipid peroxidation stages may transiently elevate the compound.

- Matrix Effects : Account for interference from ascorbate, glutathione, or other aldehydes (e.g., 4-HNE) by using internal standards (e.g., deuterated analogs).

- Model Specificity : Validate findings across in vitro (e.g., hepatocyte cultures) and in vivo systems (e.g., rodent oxidative injury models) to distinguish tissue-specific reactivity .

Q. How can conflicting data on the specificity of this compound as a lipid peroxidation biomarker be resolved?

- Contradictions often arise from cross-reactivity in immunoassays or co-elution in chromatographic methods. Mitigation strategies include:

- Multi-Method Validation : Cross-verify ELISA results with HPLC-MS/MS to rule out antibody cross-reactivity with structurally similar aldehydes.

- Isotope Dilution : Use ¹³C-labeled standards to correct for matrix effects in quantitative workflows.

- Correlative Analysis : Compare levels with established biomarkers (e.g., 4-HNE, F2-isoprostanes) to confirm peroxidation pathways .

Q. What integrative methodologies are recommended for studying this compound in multi-omics oxidative stress profiling?

- Combine:

- Redox Proteomics : Identify protein adducts via affinity enrichment (e.g., hydrazide beads) and shotgun LC-MS/MS.

- Metabolomics : Map aldehyde-scavenging pathways (e.g., glutathione conjugation) using stable isotope tracers.

- Transcriptomics : Link adduct accumulation to Nrf2/ARE pathway activation or apoptosis-related gene expression (e.g., Bcl-2, Bax).

- Longitudinal studies should standardize sampling intervals and normalize data to tissue-specific antioxidant capacity (e.g., SOD, catalase activity) .

Methodological Tables

Key Research Gaps

- Synthetic Protocols : Limited data on regioselective synthesis of the pyridyl-malondialdehyde scaffold; further optimization of one-pot condensation routes is needed .

- In Vivo Dynamics : Pharmacokinetic studies (e.g., tissue distribution, half-life) are scarce, hindering dose-response modeling in disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.